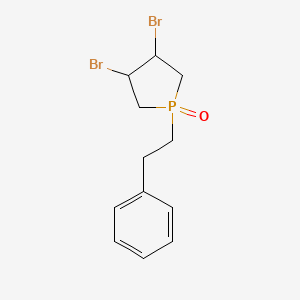3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide
CAS No.: 38864-53-8
Cat. No.: VC19659547
Molecular Formula: C12H15Br2OP
Molecular Weight: 366.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38864-53-8 |
|---|---|
| Molecular Formula | C12H15Br2OP |
| Molecular Weight | 366.03 g/mol |
| IUPAC Name | 3,4-dibromo-1-(2-phenylethyl)-1λ5-phospholane 1-oxide |
| Standard InChI | InChI=1S/C12H15Br2OP/c13-11-8-16(15,9-12(11)14)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
| Standard InChI Key | MOWPSTVXVPRHHW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(CP1(=O)CCC2=CC=CC=C2)Br)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3,4-dibromo-1-(2-phenylethyl)-1λ⁵-phospholane 1-oxide is C₁₁H₁₃Br₂OP, with a molecular weight of 372.01 g/mol . The phospholane ring adopts a puckered conformation typical of five-membered saturated phosphorus heterocycles, with the bromine atoms occupying adjacent positions on the ring. The 2-phenylethyl group attached to the phosphorus atom introduces steric bulk, while the oxide group enhances the electrophilicity of the phosphorus center.
Key structural insights can be inferred from related brominated phosphorus compounds. For example, 2,3-dibromo-1-phenylbutane (C₁₀H₁₂Br₂), a structurally simpler analog, exhibits a similar dibromo-substituted carbon backbone and has been characterized via X-ray crystallography and NMR spectroscopy . In the target compound, the presence of the phospholane ring and oxide group likely influences bond angles and torsion angles, as seen in bis(phosphinimine) lutetium complexes, where phosphorus-ligand interactions dictate molecular geometry .
Synthesis and Characterization
Spectroscopic Data
-
³¹P NMR: The phosphorus center in phospholane oxides typically resonates between δ 20–40 ppm. For example, bis(phosphinimine) ligands exhibit ³¹P chemical shifts near δ 5–10 ppm , but the electron-withdrawing bromine substituents in this compound would likely deshield the phosphorus, shifting the signal upfield.
-
¹H NMR: The 2-phenylethyl group’s protons would appear as multiplets between δ 2.5–3.5 ppm (methylene groups) and δ 7.2–7.4 ppm (aromatic protons). The bromine atoms’ inductive effects would slightly deshield adjacent protons.
-
Mass Spectrometry: A molecular ion peak at m/z 372.01 (M⁺) is expected, with isotopic patterns characteristic of two bromine atoms.
Chemical Reactivity
Nucleophilic Substitution
The bromine atoms at the 3- and 4-positions render the compound susceptible to nucleophilic substitution. For example:
This reactivity is analogous to 2,3-dibromo-1-phenylbutane, which undergoes substitution with amines or thiols .
Coordination Chemistry
The phosphorus oxide group can act as a Lewis base, coordinating to metal centers. In bis(phosphinimine) lutetium complexes, phosphorus ligands facilitate cyclometalation and alkane elimination . Similarly, 3,4-dibromo-1-(2-phenylethyl)-1λ⁵-phospholane 1-oxide could serve as a precursor for transition metal catalysts in hydrophosphination or cross-coupling reactions .
Radical Pathways
Iron-catalyzed dehydrocoupling reactions often proceed via radical intermediates . The bromine substituents in the target compound may stabilize radical species, enabling unique reactivity in polymerization or C–P bond-forming processes.
Applications in Catalysis and Materials Science
Asymmetric Catalysis
Phospholane oxides are chiral ligands in enantioselective catalysis. For instance, desymmetrization strategies using phosphorus compounds have achieved high enantiomeric excesses in C–C bond formation . The bromine substituents in this compound could enhance steric control, making it a candidate for asymmetric induction.
Polymer Science
Brominated phosphorus compounds are flame retardants. The dual bromine atoms in this phospholane oxide could synergize with its phosphorus center to inhibit combustion, as seen in polybrominated diphenyl ethers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume